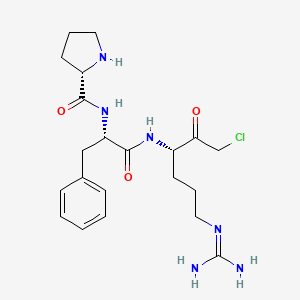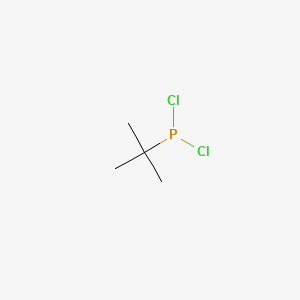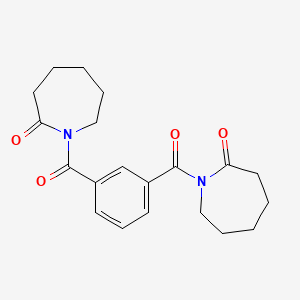
2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-
説明
“2H-Azepin-2-one, hexahydro-1-methyl-” is a chemical compound with the formula C7H13NO . It is also known by other names such as N-Methyl-ε-caprolactam, N-Methylcaprolactam, 1-Methylcaprolactam, Hexahydro-1-methyl-2H-azepin-2-one, ε-Caprolactam, N-methyl-, 2H-Azepin-2-one, hexahydro-N-methyl-, N-Methyl-e-caprolactam, and NSC 68794 .
Molecular Structure Analysis
The molecular structure of “2H-Azepin-2-one, hexahydro-1-methyl-” can be viewed using Java or Javascript . The molecular weight of this compound is 127.1842 .Physical And Chemical Properties Analysis
The compound “2H-Azepin-2-one, hexahydro-1-methyl-” has a molecular weight of 127.1842 . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume can be found on ChemSpider .科学的研究の応用
Metabolism and Pharmacokinetics
The metabolism and biological half-lives of related sulfonylureas have been thoroughly investigated, revealing rapid absorption and metabolism in humans. These studies have provided insights into the pharmacokinetic properties, including half-lives and metabolite activity, of drugs like acetohexamide, which shares structural similarities with the compound of interest (Smith, Vecchio, & Forist, 1965).
Pharmacological Effects
Various pharmacological effects of structurally related compounds, including their impact on fear-motivated behavior and the potential for anxiolytic properties, have been explored. For instance, studies on the α1-adrenoceptor agonists and α2-adrenoceptor antagonists have contributed to understanding the neurophysiological mechanisms underpinning anxiogenic and anxiolytic responses (Handley & Mithani, 1984).
Pharmacogenetics
Research into pharmacogenetic associations with adverse drug reactions, particularly in the context of immunosuppressive therapy following liver transplantation, has highlighted the importance of genetic polymorphisms in predicting drug responses. This area of study is crucial for developing personalized medicine approaches for managing and mitigating adverse reactions in clinical settings (Breen, Marinaki, Arenas, & Hayes, 2005).
Therapeutic Applications and Efficacy
The therapeutic applications of azithromycin, a compound chemically related to erythromycin, for curing Helicobacter pylori infections, demonstrate the broad spectrum of activity and potential utility of compounds within this chemical class. Such studies have implications for developing effective treatments for bacterial infections, offering alternatives to traditional antibiotics (Di Mario et al., 1996).
Safety and Hazards
特性
IUPAC Name |
1-[3-(2-oxoazepane-1-carbonyl)benzoyl]azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17-10-3-1-5-12-21(17)19(25)15-8-7-9-16(14-15)20(26)22-13-6-2-4-11-18(22)24/h7-9,14H,1-6,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRLUTUNSQNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864049 | |
| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |
CAS RN |
7381-13-7 | |
| Record name | Isophthaloylbiscaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7381-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis(hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,3-Phenylenedicarbonyl)diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




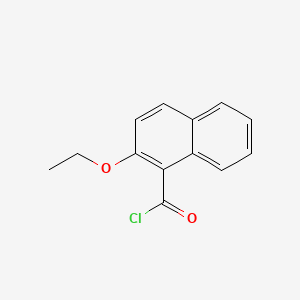
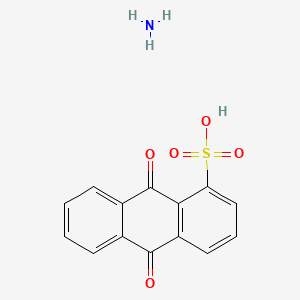

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)

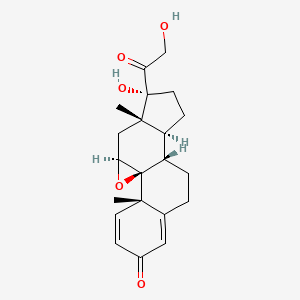

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)


